molecular formula C48H51N3O7S B12511715 6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Cat. No.: B12511715
M. Wt: 814.0 g/mol
InChI Key: DKIRZVVHIJMLBK-UHFFFAOYSA-N
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Description

6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a complex organic compound that features multiple protective groups and functional moieties. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of amino acids using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. The synthesis involves the following steps:

    Protection of Amino Groups: The amino groups are protected using Boc and Fmoc groups to prevent unwanted reactions.

    Formation of Amide Bonds: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form amide bonds.

    Introduction of Sulfanyl Group: The triphenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Final Deprotection: The Boc and Fmoc groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Purification: The product is purified using techniques like crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove protective groups or to modify functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like thiols, amines, or alcohols are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected amino acids or modified functional groups.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is widely used in scientific research, including:

    Chemistry: Used in peptide synthesis and as a building block for complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, modulating their activity.

    Pathways Involved: It can inhibit or activate biochemical pathways, depending on the context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Boc-Aminomalonic Acid: Similar in structure but lacks the sulfanyl and fluorenylmethoxycarbonyl groups.

    Fmoc-Aminohexanoic Acid: Contains the Fmoc group but lacks the sulfanyl and Boc groups.

Uniqueness

6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to its combination of protective groups and functional moieties, making it highly versatile in synthetic chemistry and research applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H51N3O7S/c1-47(2,3)58-46(56)51-42(32-59-48(33-19-7-4-8-20-33,34-21-9-5-10-22-34)35-23-11-6-12-24-35)43(52)49-30-18-17-29-41(44(53)54)50-45(55)57-31-40-38-27-15-13-25-36(38)37-26-14-16-28-39(37)40/h4-16,19-28,40-42H,17-18,29-32H2,1-3H3,(H,49,52)(H,50,55)(H,51,56)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRZVVHIJMLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H51N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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